Pranlukast is a selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. [, , , ] Cysteinyl leukotrienes (cysLTs) are potent inflammatory mediators involved in various inflammatory and allergic diseases. [, , , ] Pranlukast binds to CysLT1 receptors, preventing the binding of cysLTs and thereby inhibiting their biological effects. [, , ] This mechanism differentiates it from other classes of anti-inflammatory agents. []
The synthesis of Pranlukast involves several complex steps, with multiple methods reported in the literature. Notable synthetic routes include:
These methods highlight the diversity in synthetic strategies for Pranlukast, focusing on cost-effective and efficient pathways.
Pranlukast has a complex molecular structure characterized by its unique arrangement of atoms:
The molecular structure can be visualized using various computational chemistry tools, which reveal the spatial arrangement of atoms and functional groups critical for its interaction with leukotriene receptors .
Pranlukast participates in several chemical reactions during its synthesis:
These reactions are typically performed under controlled conditions to optimize yield and purity.
Pranlukast functions primarily as an antagonist to the cysteinyl leukotriene receptor-1 (CysLT1). The mechanism involves:
This mechanism underscores its therapeutic role in managing asthma symptoms effectively.
Pranlukast exhibits several notable physical and chemical properties:
The hemihydrate form is commonly used in formulations due to its improved solubility characteristics .
Pranlukast's primary applications include:
Pranlukast (C₂₇H₂₃N₅O₄; molecular weight 481.51 g/mol) is a chromone-derived organic compound first developed in Japan. It received approval in 1995 as a selective cysteinyl leukotriene receptor antagonist (LTRA), marketed under the brand name Onon®. Unlike montelukast or zafirlukast, pranlukast remains unapproved by the U.S. FDA but is widely utilized across Asia for respiratory conditions [1] [3]. Pharmacologically, it competitively inhibits the cysteinyl leukotriene receptor 1 (CysLT1R), classified under the ATC code R03DC02. Its core structure combines a benzopyran-4-one moiety with a tetrazole ring and benzamide group, enabling specific receptor interaction [1] [6].
Table 1: Key Historical Milestones in Pranlukast Development
Year | Event | Significance |
---|---|---|
1995 | Initial approval in Japan | First LTRA approved for asthma in Asia |
2001 | Efficacy confirmation in Korean trials | Demonstrated equivalence to existing asthma therapies [2] |
2016 | Modified formulation (Prakanon®) | Bioequivalent formulation with reduced dosing [2] |
2019 | Discovery of VRAC inhibition | Revealed off-target ion channel modulation [7] |
Pranlukast selectively antagonizes CysLT1R, preventing leukotrienes (LTC₄, LTD₄, LTE₄) from inducing bronchoconstriction, mucus secretion, and vascular permeability. In vitro studies show 50-100 nM affinity for human CysLT1R, effectively blocking LTD₄-induced calcium mobilization [1] [4]. In allergen-challenge studies, pranlukast (225 mg twice daily) reduced early-phase bronchoconstriction by 51.7% (maximal FEV₁ fall: 30.0% placebo vs. 15.5% pranlukast; P = 0.007) and late-phase responses by 40% [4]. It also attenuates allergen-induced airway hyperresponsiveness (AHR), confirming its role in modulating both acute and chronic inflammatory pathways [4] [6].
Beyond direct receptor blockade, pranlukast suppresses inflammatory markers:
Unanswered questions persist regarding:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7